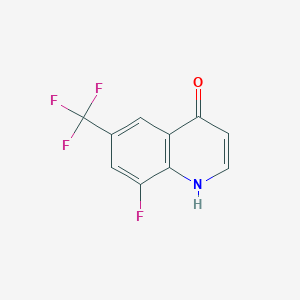
8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one
Overview
Description
8-Fluoro-6-(trifluoromethyl)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5F4NO . It has a molecular weight of 231.15 g/mol . The IUPAC name for this compound is 8-fluoro-6-(trifluoromethyl)-4(1H)-quinolinone .
Molecular Structure Analysis
The InChI code for 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one is 1S/C10H5F4NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one are not available in the search results .Scientific Research Applications
Theranostics in Cancer Research
Quinoline-based fibroblast activation protein (FAP) inhibitors, including derivatives like 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one, have emerged as significant contributors to cancer diagnosis and treatment. These compounds are instrumental in the development of FAP inhibitor (FAPI)-PET imaging, offering an alternative to traditional fluorodeoxyglucose (FDG)-PET imaging for cancer. The advancements in FAPI-PET imaging have enhanced diagnostic accuracy, therapeutic regimen optimization, and have opened new avenues for FAP-targeted radionuclide therapy in clinical settings, demonstrating a pivotal role in both the diagnosis and therapeutic strategies against various cancers (Zhao et al., 2022).
Antimicrobial Properties
Research on quinolines, including fluoroquinolones which share a similar core structure to 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one, has highlighted their broad-spectrum antimicrobial efficacy. These compounds are recognized for their effectiveness against both gram-positive and gram-negative bacteria, offering a versatile approach in treating various infections, including those resistant to other antibiotics. The mechanism of action involves inhibiting bacterial DNA gyrase, a critical enzyme for DNA replication and maintenance, which underscores the therapeutic potential of quinolines in addressing challenging infections (Oliphant & Green, 2002).
Immunomodulating Activity
Fluorinated quinolones, by extension, quinoline derivatives, have demonstrated intriguing immunomodulating properties. Studies have shown that these compounds can superinduce interleukin-2 (IL-2) and interferon-γ production, enhancing the immune response. This activity suggests potential therapeutic applications in managing diseases characterized by immune dysregulation. The ability to modulate cytokine production and influence the immune system's response positions quinoline derivatives as candidates for further investigation in immune-related therapeutic interventions (Riesbeck, 2002).
Corrosion Inhibition
Quinoline derivatives have also found applications in the field of materials science, particularly as corrosion inhibitors. The high electron density and ability to form stable chelating complexes with metallic surfaces make these compounds effective in protecting against metallic corrosion. This property is significant for extending the lifespan of metal-based structures and components, especially in harsh environmental conditions. Research into quinoline-based corrosion inhibitors provides insights into green chemistry approaches and the development of environmentally friendly corrosion protection strategies (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
8-Fluoro-6-(trifluoromethyl)quinolin-4(1H)-one is classified as a substance that may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include using the substance only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
8-fluoro-6-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCQZKJDWDFKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



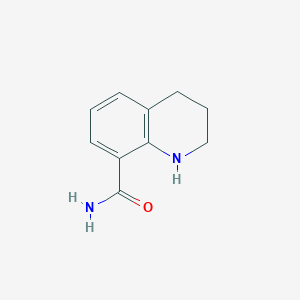
![{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1399056.png)
![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)
![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)

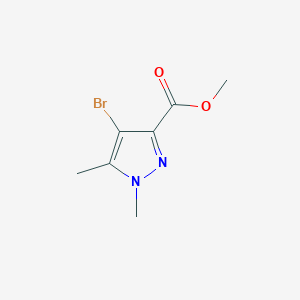

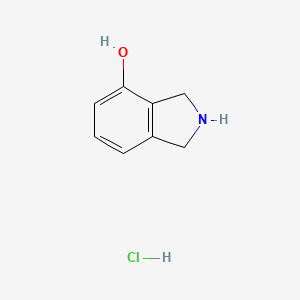

![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)
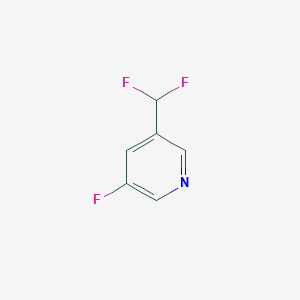
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)
